

physical and chemical properties of 4-propylveratrole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Dimethoxy-4-propylbenzene**

Cat. No.: **B1203786**

[Get Quote](#)

An In-depth Technical Guide to 4-Propylveratrole

Introduction

4-Propylveratrole, systematically known as **1,2-dimethoxy-4-propylbenzene**, is an organic aromatic compound with the chemical formula $C_{11}H_{16}O_2$.^[1] It is a derivative of veratrole (1,2-dimethoxybenzene), featuring a propyl group attached to the benzene ring. This compound serves as a valuable intermediate in the synthesis of various other organic molecules, finding applications in the pharmaceutical, pesticide, and dye industries.^[2] Its structural characteristics—a substituted benzene ring with two methoxy groups and an alkyl chain—confer specific physical and chemical properties that are critical for its use in research and drug development. This guide provides a comprehensive overview of its core properties, experimental determination protocols, and chemical behavior.

Physical Properties

The physical characteristics of 4-propylveratrole are foundational to its handling, purification, and application in synthesis. It is typically a colorless liquid with an aromatic odor.^[2]

Quantitative Physical Data

A summary of the key physical properties of 4-propylveratrole is presented below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ O ₂	[1]
Molecular Weight	180.24 g/mol	[1]
Boiling Point	120-121 °C (at 10.5 Torr)	[2]
Density	0.965 ± 0.06 g/cm ³ (Predicted)	[2]
Appearance	Colorless liquid with an aromatic odor	[2]
Solubility	Insoluble in water; Soluble in organic solvents like ether and chloroform.[2]	

Experimental Protocols for Physical Property Determination

The determination of the physical properties listed above follows standard laboratory procedures.

- Boiling Point Measurement: The boiling point is determined by distillation at a specific pressure (e.g., 10.5 Torr), as atmospheric pressure can cause decomposition of complex organic molecules. The setup involves heating the liquid in a distillation flask connected to a condenser and a vacuum source. A manometer is used to measure the pressure accurately. The temperature at which the liquid-vapor equilibrium is established and condensate drips at a steady rate is recorded as the boiling point at that pressure.
- Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature. For a pycnometer, the vessel is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
- Solubility Assessment: To determine solubility, a small amount of 4-propylveratrole is added to a test tube containing the solvent (e.g., water, ethanol, ether). The mixture is agitated and

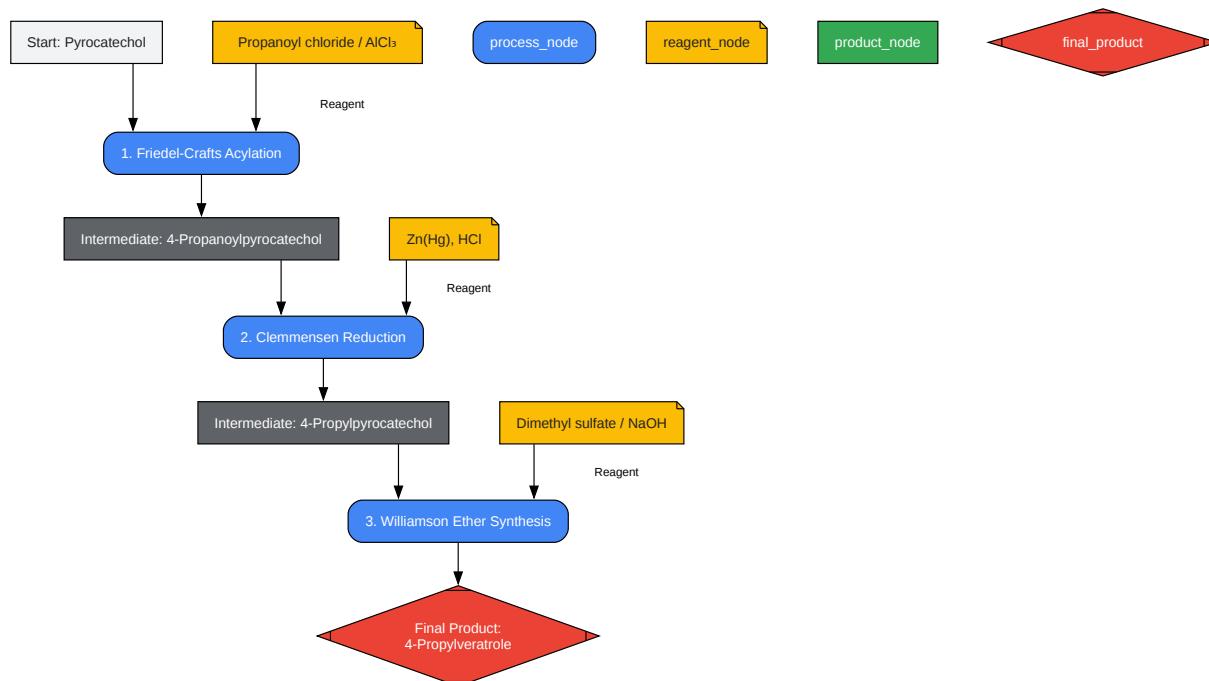
observed for the formation of a single, clear phase, indicating solubility. For quantitative measurement, the solute is added to the solvent until saturation is reached, and the concentration of the dissolved solute is then determined, often using spectroscopic or chromatographic techniques. The principle of "like dissolves like" suggests that as a largely nonpolar molecule, it will be more soluble in nonpolar organic solvents.^[3]

Chemical Properties and Reactivity

The chemical behavior of 4-propylveratrole is dictated by its functional groups: the aromatic ring, the electron-donating methoxy groups, and the propyl side chain.

Stability and Storage

4-propylveratrole is generally stable under standard ambient conditions (room temperature). However, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.^[4] It is incompatible with strong oxidizing agents and strong acids.^[4] It is crucial to keep the compound away from heat, sparks, open flames, and other sources of ignition.^[4]


Reactivity

The benzene ring of 4-propylveratrole is activated by the two electron-donating methoxy groups, making it susceptible to electrophilic aromatic substitution reactions. The propyl group can undergo oxidation or other reactions typical of alkylbenzenes under specific conditions.

Synthesis

A common method for synthesizing veratrole derivatives involves the methylation of a catechol precursor.^[5] The synthesis of 4-propylveratrole can be conceptualized as a multi-step process starting from a suitable precursor like pyrocatechol.

A logical workflow for a potential synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: A potential synthetic pathway for 4-propylveratrole.

Experimental Protocol for Synthesis (Paal-Knorr Pyrrole Synthesis Example)

While not a synthesis for 4-propylveratrole itself, the Paal-Knorr synthesis is a fundamental reaction in organic chemistry for creating pyrroles, which are important heterocyclic compounds in drug development.^{[6][7]} This protocol illustrates a typical experimental setup.

- Reactant Dissolution: A 1,4-dicarbonyl compound (0.10 mol) and a primary amine (0.12 mol) are dissolved in an appropriate solvent like anhydrous ethanol (50 mL) in a round-bottom flask.^[7]
- Reaction Condition: The mixture is heated to its boiling point and refluxed.^[7] The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).^[7]
- Workup and Isolation: After the reaction is complete (as indicated by TLC), the mixture is cooled and poured into water.^[7]
- Purification: The resulting precipitate is filtered, washed with water, dried, and then recrystallized from a suitable solvent (e.g., warm ethanol) to yield the pure pyrrole product.^[7]

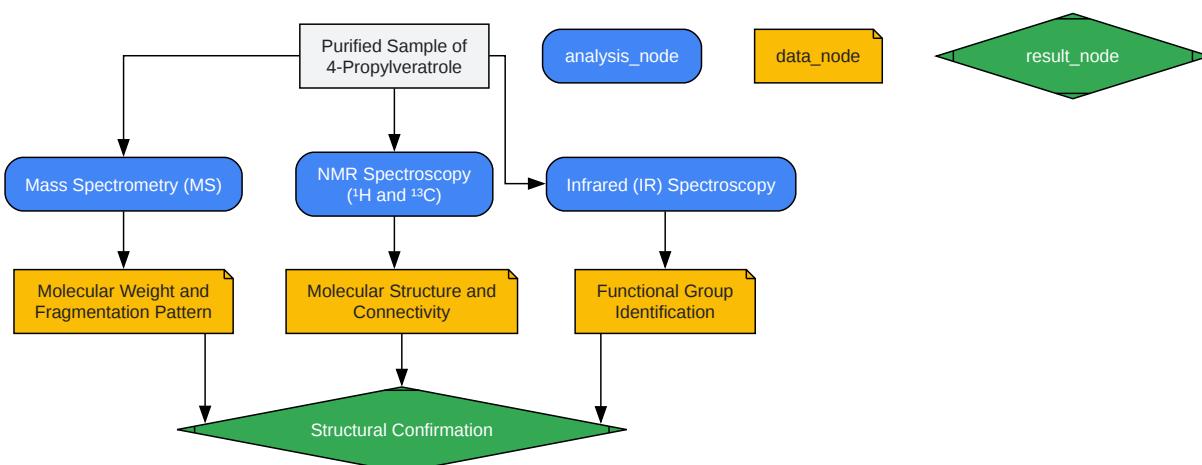
Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 4-propylveratrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different types of protons: aromatic protons on the benzene ring, protons of the two methoxy groups, and protons of the propyl chain (CH₂, CH₂, and CH₃). The chemical shifts, integration, and splitting patterns would confirm the connectivity of the molecule.
- ¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbons, and the propyl chain carbons.

Mass Spectrometry (MS)


Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.^[8] In a typical electron ionization (EI) mass spectrum, 4-propylveratrole would show a molecular ion peak $[M]^+$ corresponding to its molecular weight (180.24).^[1] Fragmentation would likely involve the loss of methyl or propyl groups, providing further structural evidence.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present. Key peaks would include C-H stretches for the aromatic ring and alkyl groups, C=C stretches for the aromatic ring, and strong C-O stretches for the two methoxy ether groups.

General Experimental Protocol for Spectroscopic Analysis

The general workflow for analyzing a synthesized organic compound like 4-propylveratrole is depicted below.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of 4-propylveratrole.

Safety and Handling

4-Propylveratrole is considered a chemical that requires careful handling.^[2] It may cause irritation to the skin, eyes, and respiratory tract.^[2] When handling this compound, it is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.^[2] All work should be conducted in a well-ventilated area, such as a fume hood.^[2] Accidental contact or ingestion requires immediate first aid and medical consultation.
^[2]

Conclusion

4-Propylveratrole is a significant chemical intermediate with well-defined physical and chemical properties. Its characteristics, including its boiling point, solubility in organic solvents, and the reactivity of its activated aromatic ring, are crucial for its application in organic synthesis. A thorough understanding of its properties, combined with appropriate spectroscopic analysis and safe handling practices, is essential for its effective use in research and development within the chemical and pharmaceutical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. CN103183588A - Preparation method of veratrole - Google Patents [patents.google.com]
- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 4-propylveratrole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203786#physical-and-chemical-properties-of-4-propylveratrole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com